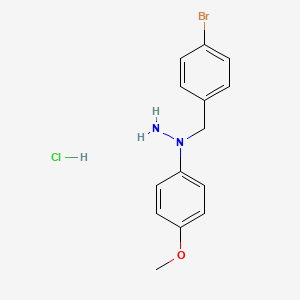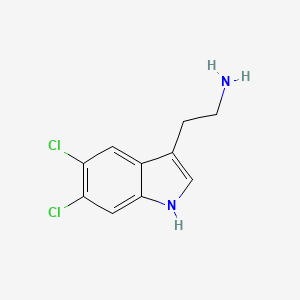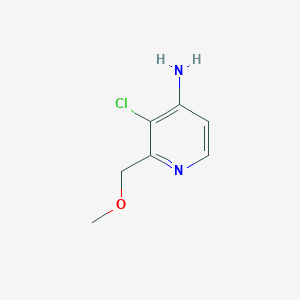![molecular formula C23H29N3O4 B8503745 ethyl 4-[[6-(4-hydroxypiperidin-1-yl)-3-methylpyridine-2-carbonyl]amino]-3,5-dimethylbenzoate](/img/structure/B8503745.png)
ethyl 4-[[6-(4-hydroxypiperidin-1-yl)-3-methylpyridine-2-carbonyl]amino]-3,5-dimethylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ethyl 4-[[6-(4-hydroxypiperidin-1-yl)-3-methylpyridine-2-carbonyl]amino]-3,5-dimethylbenzoate is a complex organic compound that features a piperidine ring, a pyridine ring, and a benzoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[[6-(4-hydroxypiperidin-1-yl)-3-methylpyridine-2-carbonyl]amino]-3,5-dimethylbenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Pyridine Ring: The pyridine ring is introduced via nucleophilic substitution reactions.
Formation of the Benzoate Ester: The benzoate ester is formed through esterification reactions involving benzoic acid derivatives and ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
ethyl 4-[[6-(4-hydroxypiperidin-1-yl)-3-methylpyridine-2-carbonyl]amino]-3,5-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the aromatic rings.
科学研究应用
ethyl 4-[[6-(4-hydroxypiperidin-1-yl)-3-methylpyridine-2-carbonyl]amino]-3,5-dimethylbenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of ethyl 4-[[6-(4-hydroxypiperidin-1-yl)-3-methylpyridine-2-carbonyl]amino]-3,5-dimethylbenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine rings, such as piperine and piperidine alkaloids.
Pyridine Derivatives: Compounds with pyridine rings, such as nicotinamide and pyridoxine.
Benzoate Esters: Compounds with benzoate ester groups, such as methyl benzoate and ethyl benzoate.
Uniqueness
ethyl 4-[[6-(4-hydroxypiperidin-1-yl)-3-methylpyridine-2-carbonyl]amino]-3,5-dimethylbenzoate is unique due to its combination of piperidine, pyridine, and benzoate ester moieties. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C23H29N3O4 |
|---|---|
分子量 |
411.5 g/mol |
IUPAC 名称 |
ethyl 4-[[6-(4-hydroxypiperidin-1-yl)-3-methylpyridine-2-carbonyl]amino]-3,5-dimethylbenzoate |
InChI |
InChI=1S/C23H29N3O4/c1-5-30-23(29)17-12-15(3)20(16(4)13-17)25-22(28)21-14(2)6-7-19(24-21)26-10-8-18(27)9-11-26/h6-7,12-13,18,27H,5,8-11H2,1-4H3,(H,25,28) |
InChI 键 |
OWUHDTVMENUXMW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=C(C(=C1)C)NC(=O)C2=C(C=CC(=N2)N3CCC(CC3)O)C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


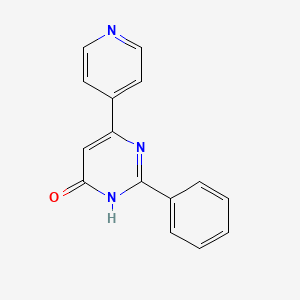
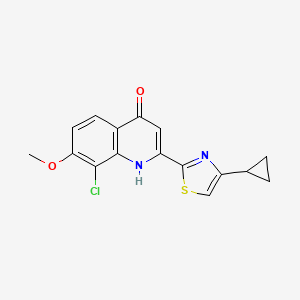
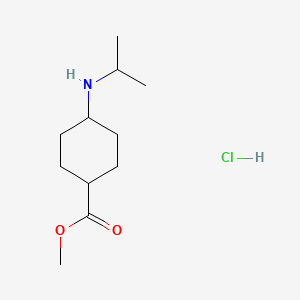
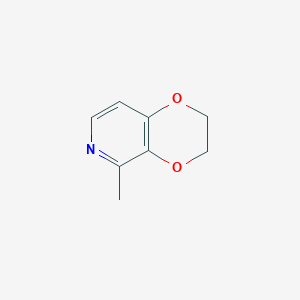

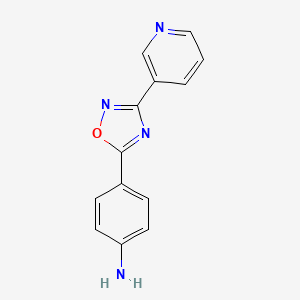
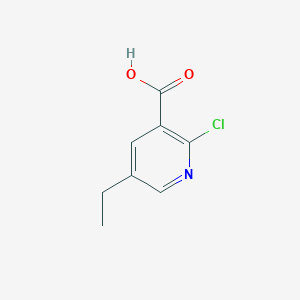
![1h-Indazole-1-carboxylic acid,3-imidazo[1,2-a]pyridin-2-yl-5-nitro-,1,1-dimethylethyl ester](/img/structure/B8503724.png)
